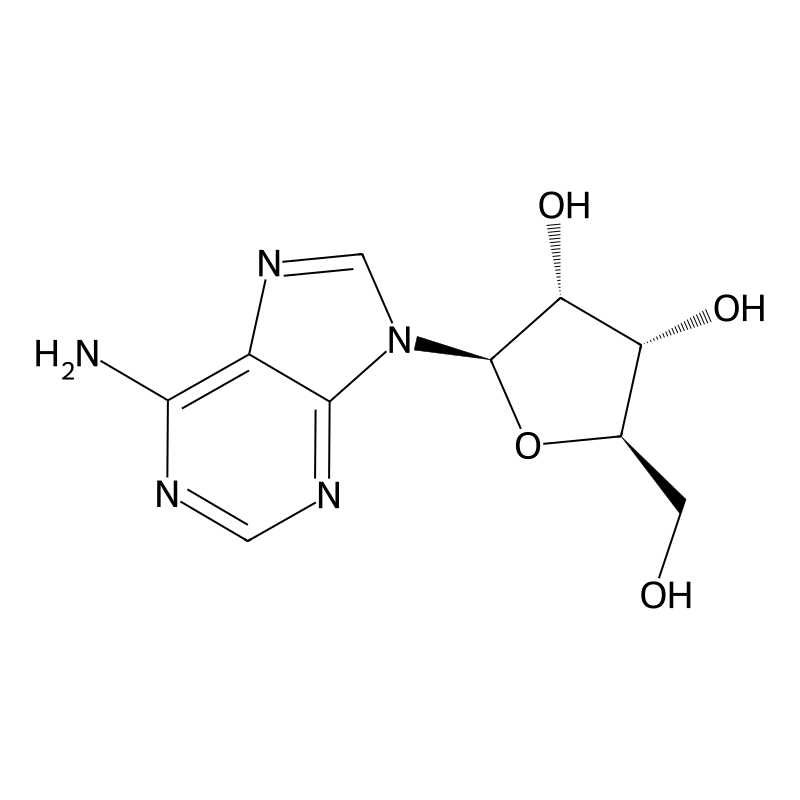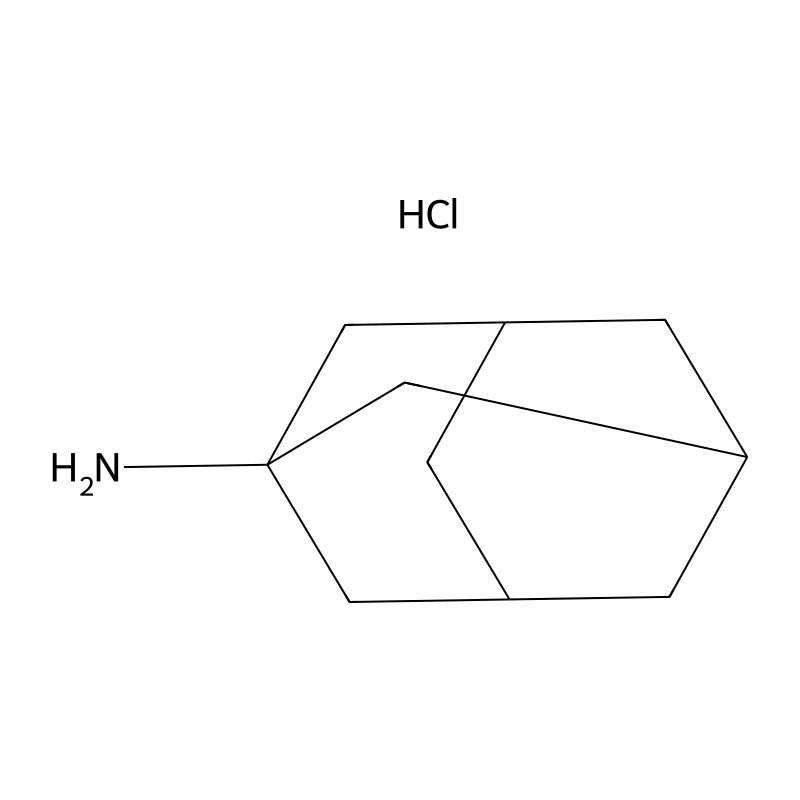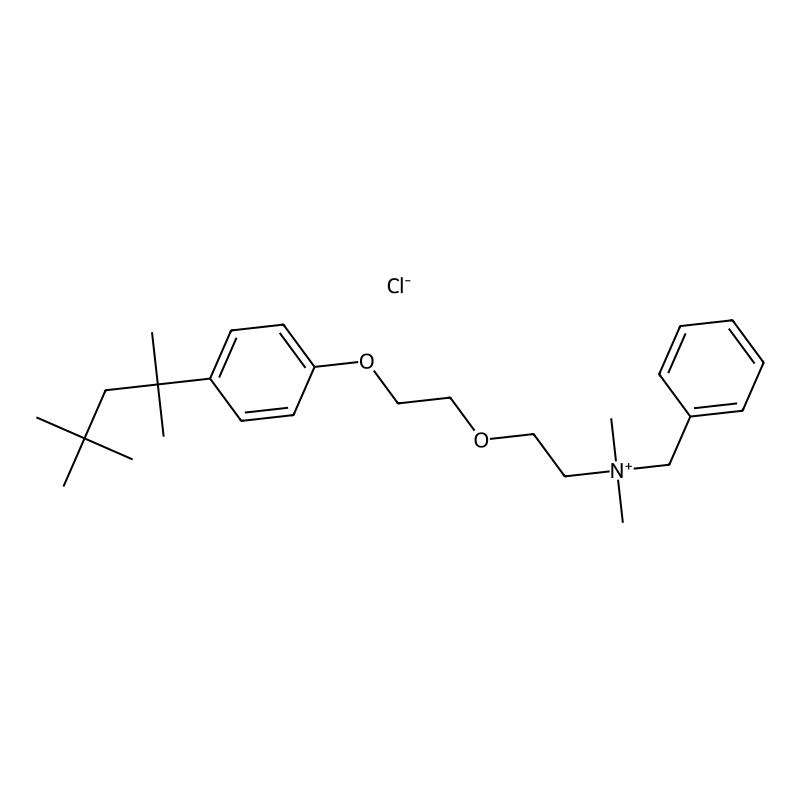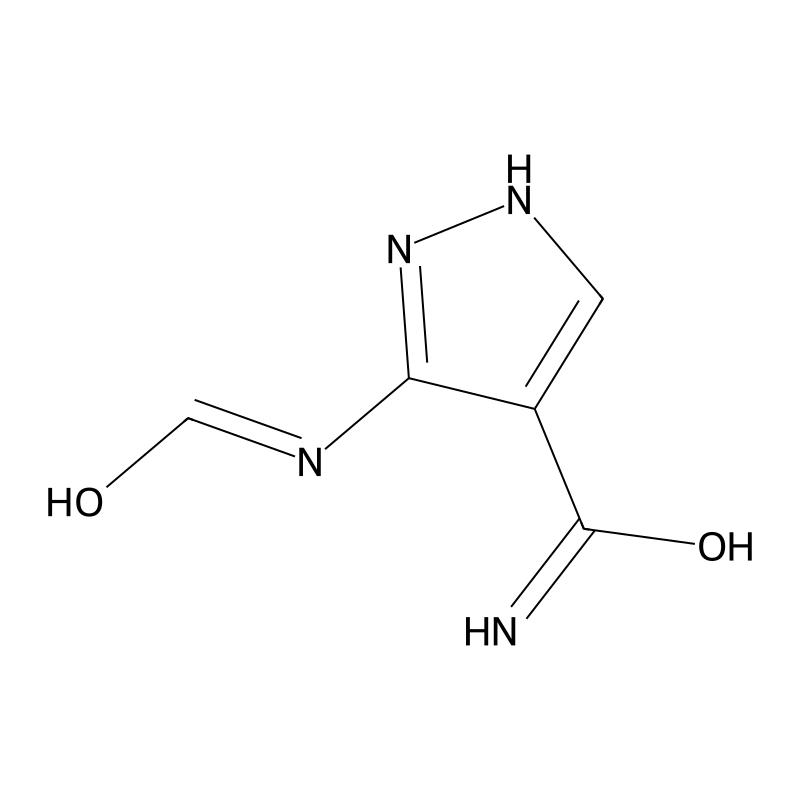Pharmacopeia & Metrological Institutes Standards
CAS No.:55079-83-9
Molecular Formula:C21H26O3
Molecular Weight:326.4 g/mol
Availability:
In Stock
CAS No.:58-61-7
Molecular Formula:C10H13N5O4
Molecular Weight:267.24 g/mol
Availability:
In Stock
CAS No.:665-66-7
Molecular Formula:C10H17N.ClH
C10H18ClN
C10H18ClN
Molecular Weight:187.71 g/mol
Availability:
In Stock
CAS No.:56-84-8
Molecular Formula:C4H7NO4
Molecular Weight:133.10 g/mol
Availability:
In Stock
CAS No.:121-54-0
Molecular Formula:C27H42NO2.Cl
C27H42ClNO2
C27H42ClNO2
Molecular Weight:448.1 g/mol
Availability:
In Stock
CAS No.:22407-20-1
Molecular Formula:C5H6N4O2
Molecular Weight:154.129
Availability:
In Stock





